12-tungstoborate

Electrocatalysis Nitrite reduction Keggin polyoxometalates

12-Tungstoborate (CAS 12297-12-0), also known as tungstoboric acid or dodecatungstoborate, is a Keggin-type heteropolyoxometalate with the general formula [BW₁₂O₄₀]⁵⁻. Unlike the more common tungstophosphoric (H₃PW₁₂O₄₀) and tungstosilicic (H₄SiW₁₂O₄₀) acids, the central heteroatom is boron(III), which confers a higher anionic charge (−5 vs.

Molecular Formula C63H91CoN13O14P.H2O
Molecular Weight 0
CAS No. 12297-12-0
Cat. No. B1173501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-tungstoborate
CAS12297-12-0
Synonyms12-tungstoborate
Molecular FormulaC63H91CoN13O14P.H2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Tungstoborate (CAS 12297-12-0) – Keggin Heteropolyoxometalate Procurement & Selection Guide


12-Tungstoborate (CAS 12297-12-0), also known as tungstoboric acid or dodecatungstoborate, is a Keggin-type heteropolyoxometalate with the general formula [BW₁₂O₄₀]⁵⁻ [1]. Unlike the more common tungstophosphoric (H₃PW₁₂O₄₀) and tungstosilicic (H₄SiW₁₂O₄₀) acids, the central heteroatom is boron(III), which confers a higher anionic charge (−5 vs. −3 or −4) and distinct physicochemical properties including altered Brønsted acidity, redox potential, and solution stability [2]. These differences translate directly into divergent catalytic activity, selectivity, and electrochemical behavior, making the compound non-interchangeable with its phosphorus- or silicon-centered analogs in many research and industrial applications [3].

Why 12-Tungstoborate Cannot Be Simply Replaced by 12-Tungstophosphate or 12-Tungstosilicate


Keggin heteropolyacids sharing the same addenda atoms (tungsten) but differing central heteroatoms (P, Si, B) are often mistakenly treated as interchangeable solid acid catalysts or redox mediators. However, the central atom dictates the overall anionic charge, which in turn governs Brønsted acidity, redox potential, hydrolytic stability, and ion-pairing behavior [1]. For instance, the base-catalyzed decomposition rate of [BW₁₂O₄₀]⁵⁻ is markedly slower than that of [SiW₁₂O₄₀]⁴⁻ [2], and its turnover frequency in nitrite electroreduction inverts relative to [PW₁₂O₄₀]³⁻ depending on overpotential [3]. Even in acid-catalyzed esterification, H₅BW₁₂O₄₀ can outperform H₃PW₁₂O₄₀ under identical homogeneous conditions due to its higher proton content [4]. Generic substitution without accounting for these quantifiable differences risks compromised yield, altered selectivity, or complete catalytic failure.

Quantitative Differential Evidence for 12-Tungstoborate vs. Keggin Analogs


Nitrite Electroreduction: Inverted Turnover Frequency Order at High Overpotential vs. PW₁₂O₄₀ and SiW₁₂O₄₀

In the electrocatalytic reduction of nitrite, the turnover frequency (TOF) of [BW₁₂O₄₀]⁵⁻ exhibits a potential-dependent inversion relative to its phosphorus and silicon analogs. At low overpotentials, the TOF order follows the redox potential trend: [PW₁₂O₄₀]³⁻ > [SiW₁₂O₄₀]⁴⁻ > [BW₁₂O₄₀]⁵⁻. At high overpotentials, however, the order reverses completely, with [BW₁₂O₄₀]⁵⁻ achieving the highest TOF, dominated by the chemical rate constant (kc) [1]. This inversion is unique to the tungstoborate among the three Keggin anions tested and arises from the interplay between redox potential and the pH-dependent rate constant of the reduced POM–nitrite reaction [1].

Electrocatalysis Nitrite reduction Keggin polyoxometalates Turnover frequency

Base Hydrolysis Stability: [BW₁₂O₄₀]⁵⁻ Decomposes at ~50% the Rate of [SiW₁₂O₄₀]⁴⁻

Under alkaline conditions (excess hydroxide, ionic strength 1.0 mol dm⁻³), the second-order base decomposition rate of Keggin anions follows the order [SiW₁₂O₄₀]⁴⁻ > [BW₁₂O₄₀]⁵⁻ ∼ [H₂W₁₂O₄₀]⁶⁻ [1]. The tungstoborate anion decomposes approximately half as fast as the tungstosilicate analog, providing superior stability in alkaline aqueous environments. The decomposition mechanism is also cation-dependent, with [BW₁₂O₄₀]⁵⁻ preferentially forming ion pairs with Na⁺ over K⁺, a behavior distinct from [PW₁₂O₄₀]³⁻ [1].

Hydrolytic stability Base decomposition Keggin polyoxometalates Aqueous durability

Biodiesel Esterification: H₅BW₁₂O₄₀ Achieves 98.7% Conversion, Outperforming H₃PW₁₂O₄₀

In homogeneous esterification of free fatty acids with methanol for biodiesel production, borotungstic acid H₅BW₁₂O₄₀ achieved 98.7% conversion with 96.2% efficiency, a performance level explicitly reported as higher than that of the commonly used H₃PW₁₂O₄₀ under identical reaction conditions [1]. The enhanced activity is attributed to the higher proton content of H₅BW₁₂O₄₀ (five acidic protons per Keggin unit vs. three for H₃PW₁₂O₄₀) and its strong Brønsted acidity [1]. Importantly, the catalyst could be recovered and reused over multiple cycles without appreciable loss of performance [1].

Biodiesel Esterification Heteropolyacid catalysis Free fatty acid conversion

Waste Polyethylene Cracking: Al-Substituted Tungstoborate Delivers 80 wt% Liquid Yield with 97% Conversion

Cesium and potassium salts of aluminum-substituted Keggin tungstoborate were evaluated as solid acid catalysts for the catalytic cracking of waste polyethylene [1]. The catalysts achieved 97% polymer conversion, yielding 80 wt% liquid hydrocarbons with only ~3 wt% solid residue. In contrast, thermal (non-catalytic) cracking under comparable conditions produced 22 wt% solid residue [1]. The liquid product from catalytic cracking exhibited high selectivity toward gasoline-range hydrocarbons (C₅–C₁₂), whereas thermal cracking favored heavier C₁₃–C₂₆ hydrocarbons, and olefin selectivity was also more prominent under catalytic conditions [1].

Plastic waste valorization Catalytic cracking Polyethylene pyrolysis Tungstoborate solid acid

Photocatalytic H₂ from Biomass: [BW₁₂O₄₀]⁵⁻ Generates 0.15 mL H₂ per 60 mL Sugarcane Juice under UV

Under UV irradiation at pH 2, the photocatalytic reaction of polyoxotungstates in aqueous sucrose (sugarcane juice) produced measurable hydrogen gas without any heterogeneous cocatalyst (e.g., Pt or RuO₂) [1]. [BW₁₂O₄₀]⁵⁻ generated 0.15 mL of H₂ from 60 mL of sugarcane juice, while [SiW₁₂O₄₀]⁴⁻ produced 0.51 mL under the same conditions [1]. Although the absolute yield of [BW₁₂O₄₀]⁵⁻ was lower than [SiW₁₂O₄₀]⁴⁻, both outperformed [PW₁₂O₄₀]³⁻ and [AsW₉O₃₃]⁹⁻, which showed lower or negligible H₂ generation [1]. The reduced species (heteropoly blue) exhibited characteristic absorption peaks at 495 and 695 nm for [BW₁₂O₄₀]⁵⁻, distinct from those of [SiW₁₂O₄₀]⁴⁻ (490 and 730 nm), confirming different photoreduced electronic states [1].

Photocatalysis Hydrogen production Biomass conversion Polyoxotungstate

High-Impact Application Scenarios Where 12-Tungstoborate Provides Verifiable Advantage


Electrocatalytic Nitrite/Nitrate Reduction at Elevated Overpotentials

When designing electrochemical cells for nitrite or nitrate remediation that operate at high cathodic overpotentials (e.g., wastewater treatment, groundwater purification), [BW₁₂O₄₀]⁵⁻ becomes the preferred homogeneous redox mediator. The inverted TOF order relative to [PW₁₂O₄₀]³⁻ and [SiW₁₂O₄₀]⁴⁻ at high driving force [1] means that tungstoborate delivers superior current efficiency precisely under the conditions where phosphate- and silicate-based POMs lose activity. Procurement of 12-tungstoborate rather than 12-tungstophosphate for this application avoids the hidden cost of diminished catalytic throughput at operational potentials.

Alkaline-Stable Homogeneous Catalysis and Aqueous-Phase Processing

Processes that involve transient or sustained exposure to alkaline conditions—such as alkaline pretreatment of lignocellulosic biomass, base-catalyzed condensation reactions, or alkaline fuel cell electrolytes—benefit from the approximately 2× slower base hydrolysis rate of [BW₁₂O₄₀]⁵⁻ vs. [SiW₁₂O₄₀]⁴⁻ [2]. Selecting 12-tungstoborate over 12-tungstosilicate in these environments directly translates to longer catalyst lifetime, reduced make-up rates, and lower total cost of ownership.

Biodiesel Production from High-FFA Feedstocks via Homogeneous Acid Catalysis

For biodiesel producers processing waste oils or non-edible feedstocks with high free fatty acid (FFA) content, H₅BW₁₂O₄₀ offers a measurable conversion advantage (98.7% vs. lower performance of H₃PW₁₂O₄₀) in the esterification pre-treatment step [3]. The higher proton density per Keggin unit accelerates FFA conversion, potentially reducing reactor residence time or enabling lower catalyst loadings. This application scenario directly leverages the quantitative conversion data established in esterification studies.

Catalytic Pyrolysis of Waste Polyolefins to Gasoline-Range Fuels

Aluminum-substituted tungstoborate salts are uniquely effective solid acid catalysts for converting waste polyethylene into high-quality liquid fuels. The 86% reduction in solid residue (22 wt% → 3 wt%) relative to thermal cracking [4] addresses the primary operational challenge of plastic pyrolysis: reactor coking and fouling. The high selectivity to gasoline-range hydrocarbons (C₅–C₁₂) rather than heavy waxes further enhances the economic viability of plastic-to-fuel processes. Researchers and pilot-plant operators evaluating solid acid catalysts for polyolefin cracking should prioritize tungstoborate-based formulations on the basis of this residue suppression data.

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